

# Application Note: HPLC Analysis of Solifenacin Succinate EP Impurity G

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## Compound of Interest

Compound Name: Solifenacin Succinate EP Impurity G

Cat. No.: B050945

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## Introduction

Solifenacin Succinate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] During its synthesis, several impurities can be formed, including stereoisomers. **Solifenacin Succinate EP Impurity G**, the (1R, 3'R)-isomer, is a critical stereoisomeric impurity that needs to be monitored to ensure the quality and safety of the final drug product.[1] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of **Solifenacin Succinate EP Impurity G**.

## Chemical Structures

- Solifenacin Succinate: (3R)-Quinuclidin-3-yl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate[2]
- Impurity G (free base): [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate[3]

## Experimental Protocols

### 1. Materials and Reagents

- Solifenacin Succinate Reference Standard (CRS)

- **Solifenacin Succinate EP Impurity G** Reference Standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen orthophosphate (Analytical grade)
- Triethylamine (TEA)
- Orthophosphoric acid (Analytical grade)
- Water (HPLC grade)

## 2. Chromatographic Conditions

A stability-indicating reversed-phase HPLC (RP-HPLC) method is employed for the separation and quantification of Solifenacin Succinate and its impurities.[1]

Parameter	Recommended Conditions
Column	Waters Xterra RP-8 (250 x 4.6 mm, 5 µm) or equivalent[4]
Mobile Phase A	10 mM Potassium dihydrogen orthophosphate buffer, pH adjusted to 7.0 with Triethylamine.[5]
Mobile Phase B	Acetonitrile[5]
Gradient Elution	A gradient program should be optimized to achieve good resolution between Solifenacin and Impurity G. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
Flow Rate	1.0 - 1.2 mL/min[4][6]
Column Temperature	30°C
Detection Wavelength	220 nm[6][7]
Injection Volume	20 µL
Diluent	Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

### 3. Preparation of Solutions

- Standard Stock Solution of Solifenacin Succinate: Accurately weigh and dissolve an appropriate amount of Solifenacin Succinate CRS in the diluent to obtain a concentration of 1000 µg/mL.
- Standard Stock Solution of Impurity G: Accurately weigh and dissolve an appropriate amount of **Solifenacin Succinate EP Impurity G** reference standard in the diluent to obtain a concentration of 100 µg/mL.
- Spiked Standard Solution: Prepare a solution containing Solifenacin Succinate at a working concentration (e.g., 500 µg/mL) and spike it with Impurity G at the desired concentration level (e.g., 0.15% of the Solifenacin concentration).

- Test Solution (Sample Preparation): Accurately weigh and dissolve the Solifenacin Succinate drug substance or a powdered tablet equivalent in the diluent to obtain a final concentration of approximately 500 µg/mL. Filter the solution through a 0.45 µm nylon filter before injection.

#### 4. System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

Parameter	Acceptance Criteria
Tailing Factor (for Solifenacin peak)	Not more than 2.0
Theoretical Plates (for Solifenacin peak)	Not less than 2000
Resolution (between Solifenacin and Impurity G)	Not less than 2.0
% RSD for replicate injections	Not more than 2.0% for the peak area of Solifenacin and Impurity G

#### 5. Analysis Procedure

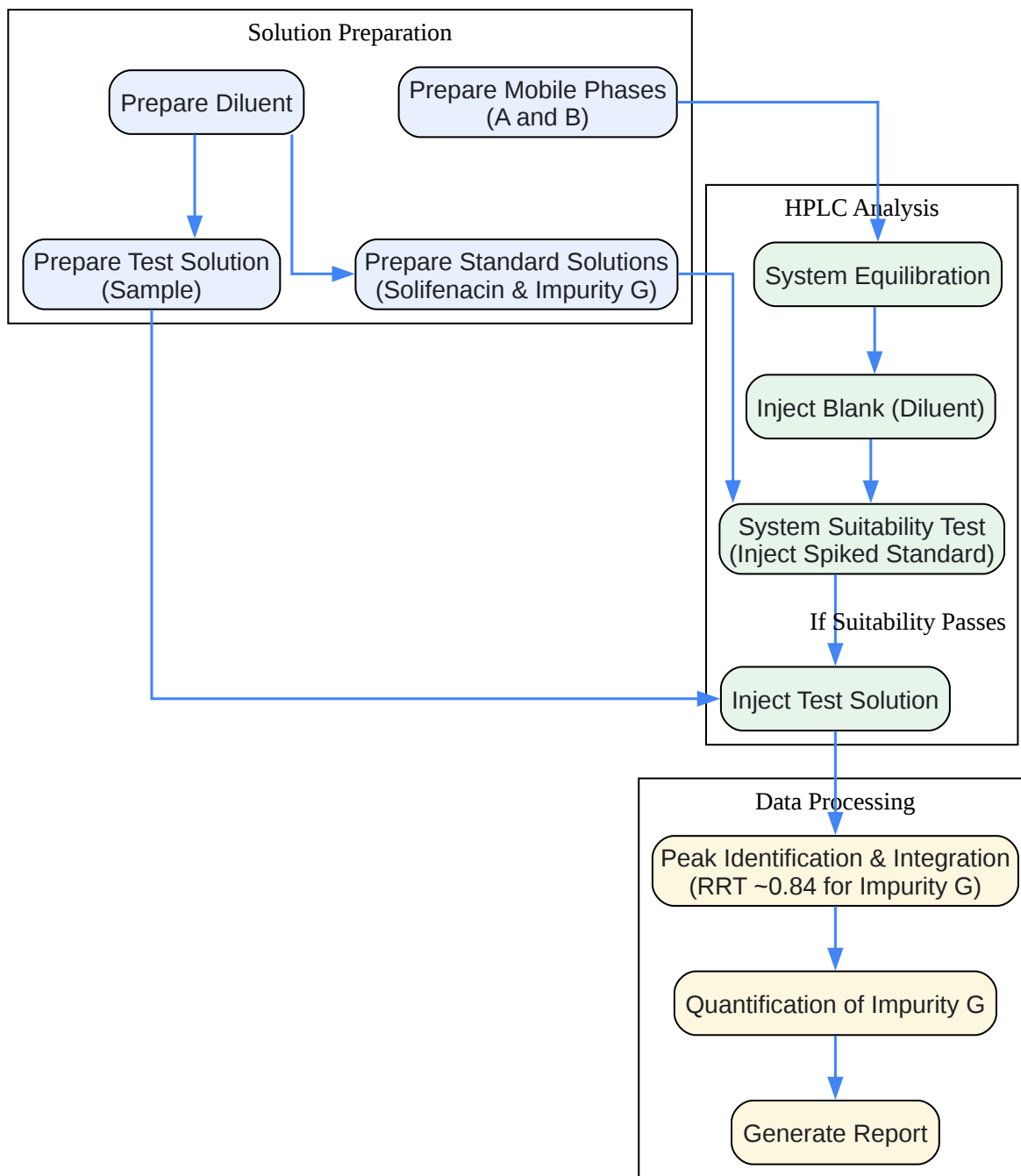
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the diluent as a blank to ensure no interfering peaks are present.
- Inject the spiked standard solution multiple times (e.g., n=6) to check the system suitability.
- Inject the test solution in duplicate.
- Identify the peaks of Solifenacin and Impurity G based on their retention times. The European Pharmacopoeia specifies a relative retention time (RRT) of approximately 0.84 for Impurity G relative to Solifenacin.[\[1\]](#)
- Calculate the amount of Impurity G in the sample using the peak area response from the chromatograms.

## Data Presentation

Table 1: Chromatographic Performance and Validation Parameters

Parameter	Typical Value
Retention Time (RT) of Solifenacin	~10 min (Varies with exact conditions)
Relative Retention Time (RRT) of Impurity G	~0.84[1]
Limit of Detection (LOD)	0.1 - 0.2 µg/mL[1][5]
Limit of Quantification (LOQ)	0.135 - 0.221 µg/mL[1][8]
Linearity Range (for Impurity G)	LOQ to 150% of the specification limit
Recovery	90.0% to 110.0%[4]

## Mandatory Visualization



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Caption: Experimental workflow for the HPLC analysis of **Solifenacin Succinate EP Impurity G**.

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- To cite this document: BenchChem. [Application Note: HPLC Analysis of Solifenacin Succinate EP Impurity G]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050945#hplc-method-for-solifenacin-succinate-ep-impurity-g-analysis]

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